molecular formula C17H20ClN7 B15120090 5-Chloro-6-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile

5-Chloro-6-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile

Cat. No.: B15120090
M. Wt: 357.8 g/mol
InChI Key: YXMHDXYCPKUOOS-UHFFFAOYSA-N
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Description

5-Chloro-6-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with a chloro group, a piperazine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the aza-Michael addition between diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

5-Chloro-6-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-6-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-6-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H20ClN7

Molecular Weight

357.8 g/mol

IUPAC Name

5-chloro-6-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C17H20ClN7/c1-3-20-15-8-12(2)22-17(23-15)25-6-4-24(5-7-25)16-14(18)9-13(10-19)11-21-16/h8-9,11H,3-7H2,1-2H3,(H,20,22,23)

InChI Key

YXMHDXYCPKUOOS-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C3=C(C=C(C=N3)C#N)Cl

Origin of Product

United States

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